1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-
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Overview
Description
1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. This compound is a derivative of Meldrum’s acid, which is known for its high reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- can be achieved through various methods. One common approach involves the condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Another method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Additionally, carbon suboxide (C3O2) can react with acetone in the presence of oxalic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), and nucleophiles such as amines and alkoxides .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- involves its reactivity as a nucleophile or electrophile in various chemical reactions. The compound’s molecular structure allows it to participate in a wide range of reactions, targeting specific molecular pathways and enzymes . The high acidity of the compound, due to the presence of the methylene group in the ring, contributes to its reactivity .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): A closely related compound with similar reactivity and applications.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another compound with a similar structure but different reactivity and applications.
Barbituric Acid (2,4,6-Trioxohexahydropyrimidine): Shares some chemical properties but has distinct biological applications.
Uniqueness
1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
618084-27-8 |
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Molecular Formula |
C15H18O6 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H18O6/c1-15(2)20-13(16)12(14(17)21-15)7-9-5-10(18-3)8-11(6-9)19-4/h5-6,8,12H,7H2,1-4H3 |
InChI Key |
UDESLCVSPXFGIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC(=CC(=C2)OC)OC)C |
Origin of Product |
United States |
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